molecular formula C23H19N3O3 B2374256 5-(Benzylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile CAS No. 931967-97-4

5-(Benzylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2374256
CAS No.: 931967-97-4
M. Wt: 385.423
InChI Key: OPXYKIWEPCAGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted at the 2-, 4-, and 5-positions. The molecular formula is C₂₃H₁₉N₃O₃, with a benzylamino group at the 5-position, a cyano group at the 4-position, and a furan-2-yl moiety at the 2-position.

Structurally, the compound belongs to a class of oxazole derivatives known for diverse biological activities, including enzyme inhibition and anticancer properties. For instance, analogous oxazole-carbonitriles have demonstrated inhibitory effects on fatty acid-binding proteins (FABPs), which are implicated in tumor growth and lipid metabolism . The 4-methylphenoxy group may improve membrane permeability, while the benzylamino substituent could facilitate binding to hydrophobic pockets in target proteins.

Properties

IUPAC Name

5-(benzylamino)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-16-7-9-18(10-8-16)27-15-19-11-12-21(28-19)23-26-20(13-24)22(29-23)25-14-17-5-3-2-4-6-17/h2-12,25H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXYKIWEPCAGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Benzylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile, identified by its CAS number 931967-97-4, is a synthetic organic compound that belongs to the oxazole family. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H19N3O3C_{23}H_{19}N_{3}O_{3}, with a molecular weight of 385.4 g/mol. The structure features a benzylamino group attached to an oxazole ring, which is further substituted with a furan moiety and a nitrile group. The chemical structure can be represented as follows:

SMILES Cc1ccc OCc2ccc c3nc C N c NCc4ccccc4 o3 o2 cc1\text{SMILES Cc1ccc OCc2ccc c3nc C N c NCc4ccccc4 o3 o2 cc1}

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study assessing the Minimum Inhibitory Concentration (MIC) values of various derivatives found that certain substitutions on the phenyl ring enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundMIC (µg/mL)Target Bacteria
Compound A46.9E. coli
Compound B93.7S. aureus

The presence of electron-withdrawing groups on the phenyl ring was found to be crucial for enhancing antimicrobial efficacy .

Antiviral Activity

The compound's potential as an antiviral agent has also been explored in the context of SARS-CoV-2. Small molecules that inhibit viral entry into host cells have been identified as promising therapeutic candidates. While specific data on this compound's activity against SARS-CoV-2 is limited, related oxazole derivatives have demonstrated effectiveness in inhibiting viral attachment and fusion processes .

Anticancer Properties

In vitro studies have evaluated the anticancer potential of similar oxazole derivatives against various cancer cell lines. The cytotoxic effects were assessed using IC50 values, indicating the concentration required to inhibit cell growth by 50%. A summary of findings is presented below:

Cell LineIC50 (µM)Reference Compound
A431 (epidermoid carcinoma)<10Doxorubicin
HT29 (colon carcinoma)<20Paclitaxel

These results suggest that modifications in the oxazole structure can yield compounds with significant anticancer activity .

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study investigated the antibacterial effects of a series of oxazole derivatives against multi-drug resistant strains, finding that specific modifications resulted in enhanced activity compared to standard antibiotics.
  • Antiviral Screening : Another research effort focused on screening various small molecules for their ability to inhibit SARS-CoV-2 entry, revealing several candidates with promising results.
  • Cytotoxicity Assessment : A comprehensive analysis of different oxazole compounds demonstrated varying degrees of cytotoxicity across multiple cancer cell lines, indicating a structure-activity relationship that could guide future drug development.

Comparison with Similar Compounds

Key Observations:

The 4-methoxyphenoxy group in the same compound increases electron donation compared to the 4-methylphenoxy group in the reference compound, which may alter binding affinity to targets like FABPs .

Steric and Solubility Effects: Replacement of benzylamino with piperidin-1-yl (C₂₁H₂₁N₃O₃) reduces aromaticity but introduces a cyclic amine, likely improving aqueous solubility and altering steric hindrance . The 2-methylphenoxy positional isomer (C₂₃H₁₉N₃O₃) may experience steric clashes in binding sites due to the ortho-substitution, reducing efficacy compared to the para-substituted reference compound .

Biological Activity: Analogs with 3-methylphenyl groups (e.g., 5-(benzylamino)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile) exhibit FABP inhibition and antitumor activity, suggesting the furan-phenoxymethyl group in the reference compound could enhance lipid solubility and tumor microenvironment targeting . Aliphatic amines (e.g., dimethylamino or methylamino groups) in related oxazoles () show distinct reactivity, such as susceptibility to oxidation, which the benzylamino group in the reference compound may avoid .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-(Benzylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting a benzylamine derivative with a pre-functionalized oxazole-furan intermediate in a polar aprotic solvent (e.g., DMF) under inert atmosphere. Optimization includes varying temperature (80–120°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for amine:oxazole). Monitoring via TLC or HPLC ensures completion. Lower yields (e.g., 46–65%) in similar oxadiazole syntheses suggest the need for catalysts like triethylamine or Pd-based systems to improve efficiency .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodology : Use a combination of spectroscopic techniques:

  • IR Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, C=N oxazole ring ~1600 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign peaks for benzylamino protons (δ 4.0–4.5 ppm), furan protons (δ 6.5–7.5 ppm), and oxazole carbons (δ 150–160 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ expected at ~420 Da).
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry, if applicable .

Q. What are the key physical properties (e.g., solubility, stability) critical for handling this compound in laboratory settings?

  • Methodology : Assess solubility in common solvents (DMSO, ethanol, acetonitrile) via incremental dilution. Stability studies under varying pH (3–10), temperature (4–25°C), and light exposure guide storage recommendations (e.g., inert gas, desiccated, −20°C). Note: Analogous oxadiazoles show sensitivity to moisture, requiring anhydrous conditions .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts or IR absorptions) be resolved during structural analysis?

  • Methodology :

  • Variable Temperature NMR : Detect dynamic effects (e.g., rotamers in benzylamino groups) causing split peaks .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity .
  • Computational Modeling : Compare experimental IR/NMR with DFT-predicted spectra (software: Gaussian, ORCA) to identify discrepancies caused by conformational flexibility .

Q. What strategies can elucidate the compound’s potential biological activity, given its structural complexity?

  • Methodology :

  • In Silico Docking : Screen against target proteins (e.g., kinases, GPCRs) using the oxazole-furan core as a pharmacophore. Software: AutoDock, Schrödinger .
  • SAR Studies : Synthesize analogs (e.g., substituent variations on benzylamino or furan groups) and compare bioactivity (e.g., antimicrobial, anticancer assays) .
  • Metabolic Stability Assays : Use liver microsomes to evaluate CYP450-mediated degradation, guiding medicinal chemistry optimization .

Q. How can reaction intermediates or byproducts be identified and minimized during synthesis?

  • Methodology :

  • LC-MS/MS : Track intermediates in real-time and quantify byproducts (e.g., de-cyanated or hydrolyzed derivatives) .
  • Kinetic Studies : Vary reagent addition rates to suppress side reactions (e.g., oxazole ring opening under acidic conditions) .
  • Purification Optimization : Use flash chromatography (silica gel, gradient elution) or preparative HPLC to isolate high-purity product (>95%) .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling or cycloaddition reactions?

  • Methodology :

  • Isotopic Labeling : Use ¹³C-labeled cyanide to trace nitrile group participation in reactions .
  • DFT Calculations : Model transition states for Huisgen cycloaddition or Suzuki-Miyaura coupling to predict regioselectivity .
  • In Situ Monitoring (Raman/IR) : Detect transient intermediates (e.g., azide intermediates in click chemistry) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

  • Methodology :

  • Reproducibility Checks : Repeat synthesis and characterization under standardized conditions (e.g., heating rate in MP determination) .
  • Interlaboratory Comparisons : Collaborate to validate data, ensuring instrumentation calibration (e.g., NMR referencing to TMS) .
  • Crystallographic Validation : Resolve ambiguities in structure-property relationships via single-crystal XRD .

Methodological Recommendations

  • Synthesis : Prioritize Pd-catalyzed coupling for regioselective furan-oxazole assembly .
  • Characterization : Combine NMR and X-ray crystallography for unambiguous structural confirmation .
  • Bioactivity Profiling : Use high-throughput screening paired with computational modeling to prioritize targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.